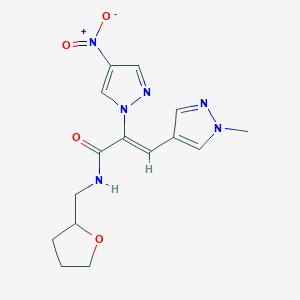![molecular formula C16H10FN3O B5279997 N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE](/img/structure/B5279997.png)
N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles. The reaction is carried out at temperatures between 40–50°C in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE involves the inhibition of specific protein kinases. These kinases are essential for cellular signaling processes such as cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-FLUOROPHENYL)AMINE stands out due to its unique benzofuro[3,2-d]pyrimidine scaffold, which provides enhanced biological activity and selectivity compared to other similar compounds. Its fluorophenyl group also contributes to its distinct pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)21-15/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGSQJBFYYBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5279927.png)
![ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5279929.png)
![4-[(E)-3-(2-nitrophenyl)prop-2-enyl]morpholine](/img/structure/B5279931.png)

![4-(2-ETHYLPIPERIDINO)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B5279953.png)
![ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5279957.png)
![N-[(1R,3R)-3-aminocyclopentyl]-1-(4-hydroxycyclohexyl)-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B5279968.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5279974.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5279977.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(2-pyrazin-2-ylethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5279983.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5279985.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5279990.png)
![rel-(1R,5S)-8-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5280004.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5280012.png)
